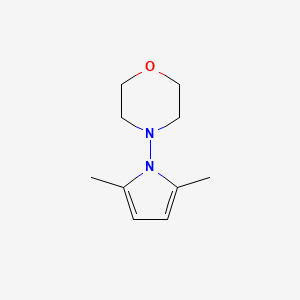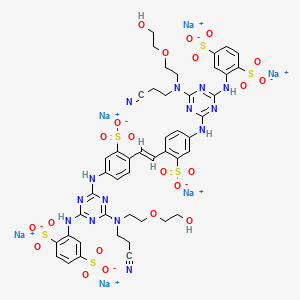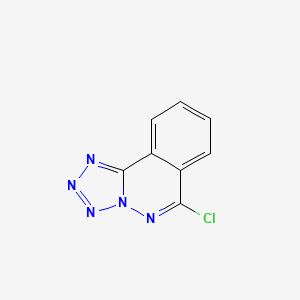
2-(3-Methyl-2-pyridinyl)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-2-pyridinyl)-1-phenylethanol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the 3-position and a phenylethanol moiety at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 3-methyl-2-pyridinecarboxaldehyde, phenylmagnesium bromide, water for hydrolysis
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Oxidation: 2-(3-Methyl-2-pyridinyl)-1-phenylethanone
Reduction: this compound
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Methyl-2-pyridinyl)-1-phenylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-pyridinyl)-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body, such as neurotransmitter receptors, to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.
Signal Transduction: Modulating signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
3-Methyl-2-phenylpyridine: Similar structure but lacks the phenylethanol moiety.
2-Phenyl-3-methylpyridine: Similar structure but with different substitution pattern.
1-(3-Methyl-2-pyridinyl)ethanamine: Similar structure but with an amine group instead of the phenylethanol moiety.
Uniqueness: 2-(3-Methyl-2-pyridinyl)-1-phenylethanol is unique due to the presence of both the pyridine ring and the phenylethanol moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
6312-23-8 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)-1-phenylethanol |
InChI |
InChI=1S/C14H15NO/c1-11-6-5-9-15-13(11)10-14(16)12-7-3-2-4-8-12/h2-9,14,16H,10H2,1H3 |
InChI Key |
SKZOTGYAVIPHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



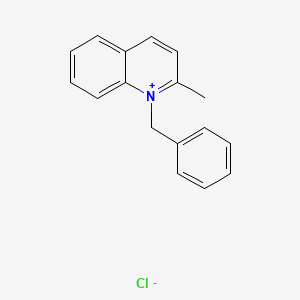
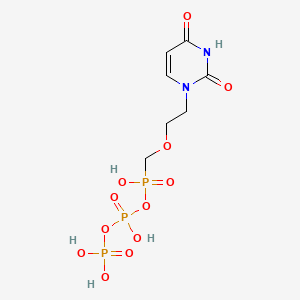
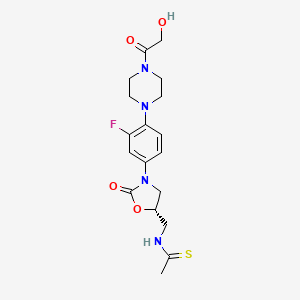
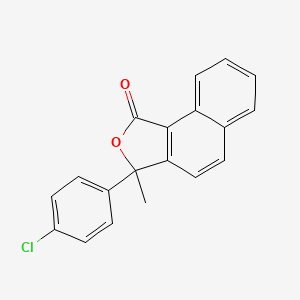
![2-(2-Benzo[d]thiazolyl)-4-nitrophenol](/img/structure/B12793097.png)
